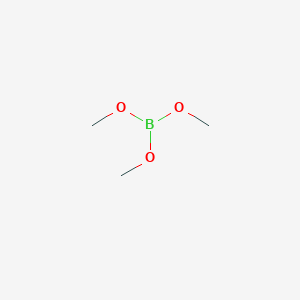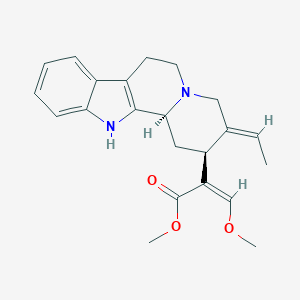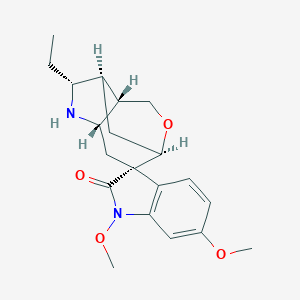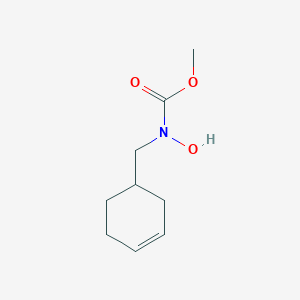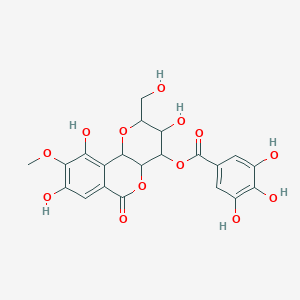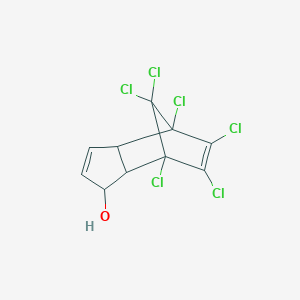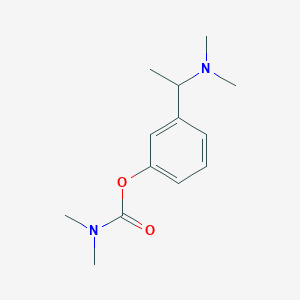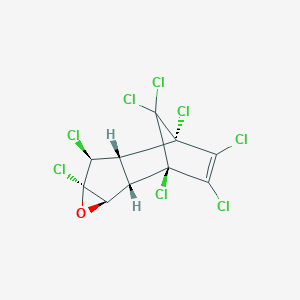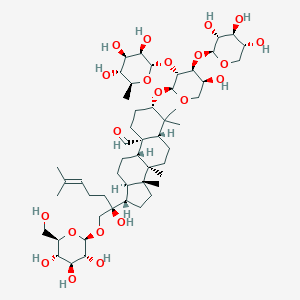
2-(Trifluoromethyl)benzoyl chloride
Übersicht
Beschreibung
2-(Trifluoromethyl)benzoyl chloride is a chemical compound that is part of the benzoyl chloride family with a trifluoromethyl group attached to the benzene ring. It is an acyl chloride and is known for its reactivity due to the presence of the trifluoromethyl group, which can influence both the physical and chemical properties of the molecule. Although the provided papers do not directly discuss 2-(trifluoromethyl)benzoyl chloride, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of its behavior and reactivity.
Synthesis Analysis
The synthesis of related compounds such as 3,5-bis(trifluoromethyl)benzoyl chloride involves a multi-step process including bromination, carboxylation, and chlorination . The synthesis of 2-(trifluoromethyl)benzoyl chloride would likely follow a similar pathway, starting from a trifluoromethyl-substituted benzene, followed by the introduction of the acyl chloride group. The synthesis conditions, such as the amount of reagents and reaction temperature, are critical factors that can affect the yield and purity of the product.
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups has been characterized using various techniques, including X-ray crystallography . These studies reveal how the trifluoromethyl group can affect the overall geometry of the molecule, potentially leading to unique intermolecular interactions, such as hydrogen bonding, which can influence the compound's crystalline structure and stability.
Chemical Reactions Analysis
Compounds similar to 2-(trifluoromethyl)benzoyl chloride, such as 2-(chloroseleno)benzoyl chloride, are known to be bifunctional electrophiles that can react with C-H acids to produce various products . The presence of the trifluoromethyl group in 2-(trifluoromethyl)benzoyl chloride would likely enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity can be utilized in various organic transformations, such as cycloaddition reactions to synthesize heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl chlorides with electron-withdrawing groups like trifluoromethyl are influenced by the inductive effect of these groups. For instance, the acid chloride formed from 2,4,6-tris(trifluoromethyl)benzoic acid is described as forming slowly under stringent conditions, indicating that the trifluoromethyl groups can affect the reactivity of the acyl chloride . The stability of these compounds at room temperature and their behavior upon heating, such as undergoing condensation polymerization, are also notable properties .
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2-(Trifluoromethyl)benzoyl chloride has been utilized in various synthesis processes. A notable method includes its use in the synthesis of Se-trifluoromethyl esters through iron-catalyzed trifluoromethylselenolation of acid chlorides. This method demonstrates a broad substrate scope with respect to acid chlorides, making it applicable for large-scale operations (Wang, Zhang, & Weng, 2017). Additionally, it is involved in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes, indicating its versatility in organic synthesis (Yasukawa, Satoh, Miura, & Nomura, 2002).
Chemical Modification and Functionalization
In the realm of chemical modification, benzoyl chloride, a derivative of 2-(Trifluoromethyl)benzoyl chloride, has been used to modify ethylene acrylic acid film for antimicrobial activity. This modification involves the control of microbial contamination, showcasing its potential in the food preservation industry (Matche, Kulkarni, & Raj, 2006). Additionally, it has been used in Friedel–Crafts acylation reactions using metal triflates in ionic liquids, highlighting its role in aromatic electrophilic substitution reactions (Ross & Xiao, 2002).
Polymer Science and Materials Engineering
In polymer science, benzoyl chloride derivatives have been employed in the post-polymerization reactions of Diels-Alder polyphenylene. This application is significant for enhancing polymer properties such as hydrophobicity, which has broad implications in material science (Fujimoto et al., 2018). Moreover, its modification of coal tar pitch for autocatalytic enhancement demonstrates its importance in the development of advanced materials (Cao et al., 2015).
Organic Synthesis and Catalysis
2-(Trifluoromethyl)benzoyl chloride is instrumental in various organic synthesis and catalysis applications. It is involved in the synthesis of 4(3H)-quinazolinones, indicating its role in the production of heterocyclic compounds, which are crucial in pharmaceutical chemistry (Deetz, Malerich, Beatty, & Smith, 2001). It also plays a role in the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes for the selective formation of phenanthrene derivatives, further illustrating its utility in complex organic transformations (Nagata, Hirano, Satoh, & Miura, 2014).
Safety And Hazards
2-(Trifluoromethyl)benzoyl chloride is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUWSYTQJLIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185130 | |
| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzoyl chloride | |
CAS RN |
312-94-7 | |
| Record name | 2-(Trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 312-94-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-o-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01D0B64EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)
